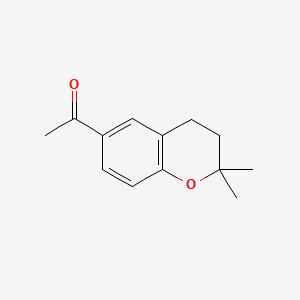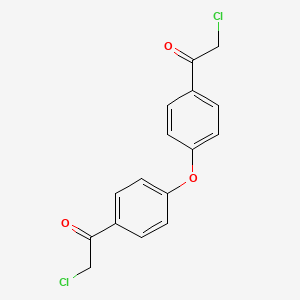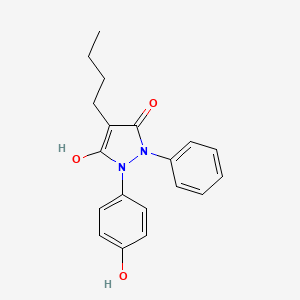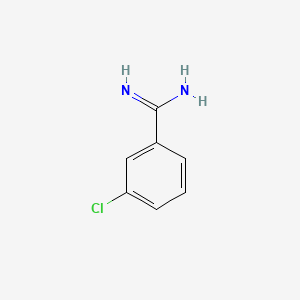![molecular formula C14H23N3O B1596683 1-Amino-3-[4-(4-méthoxyphényl)pipérazin-1-yl]propane CAS No. 40255-50-3](/img/structure/B1596683.png)
1-Amino-3-[4-(4-méthoxyphényl)pipérazin-1-yl]propane
Vue d'ensemble
Description
3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie : Recherche sur les agents antifongiques
Dans la recherche pharmacologique, ce composé a été étudié pour ses propriétés antifongiques potentielles. Des études ont montré une activité modérée contre certaines souches de Candida albicans et Candida glabrata, indiquant son potentiel en tant que composé de tête pour le développement de nouveaux médicaments antifongiques .
Recherche médicale : Études sur les neurotransmetteurs
« 1-Amino-3-[4-(4-méthoxyphényl)pipérazin-1-yl]propane » s'est avéré inhiber la recapture et induire la libération de neurotransmetteurs monoaminergiques in vitro. Ce mécanisme est similaire à celui de certaines amphétamines, suggérant des applications de recherche possibles dans la compréhension de la toxicomanie et le développement de traitements pour les troubles connexes .
Synthèse chimique : Intermédiaire organique
Ce composé sert de précurseur dans la synthèse organique. Il est utilisé pour la préparation de divers amides par réaction avec les chlorures de carbonyle correspondants. Cette application est cruciale dans la synthèse de molécules organiques complexes, qui peuvent avoir diverses applications industrielles et pharmaceutiques .
Recherche en biochimie : Induction de l'apoptose
Des études biochimiques ont utilisé ce composé pour étudier son rôle dans l'induction de l'apoptose dans les lignées cellulaires cancéreuses. Par exemple, il a été utilisé pour étudier l'apoptose des cellules BT-474, fournissant des informations sur les mécanismes de la mort cellulaire programmée et les applications thérapeutiques potentielles pour le traitement du cancer .
Science des matériaux : Propriétés optiques non linéaires
Le composé a été étudié pour ses propriétés optiques non linéaires. La valeur de la première hyperpolarisabilité suggère qu'il a un potentiel significatif dans le domaine de la science des matériaux, en particulier dans le développement de nouveaux matériaux pour des applications optiques .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Given that similar compounds have been found to interact with various proteins and enzymes , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been found to have various biological activities . The specific effects of this compound would depend on its targets and mode of action.
Analyse Biochimique
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine within cells and tissues are not well-characterized. The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFECUKHCCEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366942 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40255-50-3 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)











